2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-amine
Overview
Description
2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-amine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Microwave-Assisted Synthesis of Benzoxazole Derivatives
The microwave-assisted synthesis technique has been highlighted as a significant advancement in the field of organic chemistry, particularly for the synthesis of benzoxazole derivatives, including 2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-amine. This method provides a rapid, efficient, and environmentally friendly approach to producing benzoxazoles, showcasing a broad spectrum of pharmacological properties. The technique demonstrates superiority over traditional methods by offering faster reactions, higher yields, and less environmental impact. Benzoxazole derivatives are noted for their wide-ranging pharmacological activities, making this synthesis method highly valuable for medicinal chemistry research (Özil & Menteşe, 2020).
Synthesis and Biological Properties of Arylthio-benzoxazoles
Research on 2-arylthio-benzoxazoles, which include derivatives like this compound, has shown these compounds to possess diverse biological and pharmacological properties. The C–S cross-coupling methodology for synthesizing 2-arylthio-benzoxazoles has been emphasized as a particularly general and applicable approach. This method leverages easily accessible starting materials to yield products with satisfactory yields and broad substrate scope, demonstrating the utility of these compounds in developing new therapeutic agents (Vessally et al., 2018).
Applications in Plant Defence and Antimicrobial Activity
Benzoxazinoids, including structures related to this compound, have been identified as crucial plant defense metabolites with potential antimicrobial properties. These compounds, produced by plants in the Poaceae family and some dicots, play a significant role in allelopathy and defense against biological threats. Interestingly, while natural benzoxazinoids may not be potent antimicrobial agents on their own, their core structure has served as a scaffold for designing synthetic derivatives with substantial antimicrobial efficacy, demonstrating the versatility and potential of benzoxazole derivatives in pharmaceutical applications (de Bruijn, Gruppen, & Vincken, 2018).
Properties
IUPAC Name |
2-(2,2-dimethylpropyl)-1,3-benzoxazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)7-11-14-9-6-8(13)4-5-10(9)15-11/h4-6H,7,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPJJOJJEJHGHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=NC2=C(O1)C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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